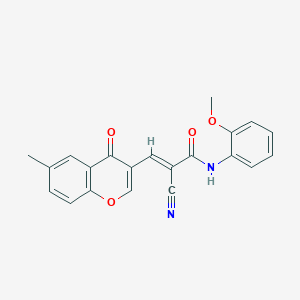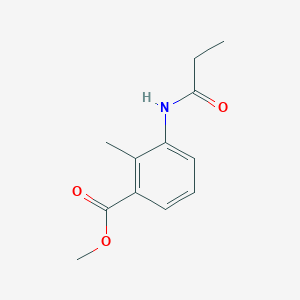
4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and pain management. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as analgesic effects in neuropathic pain models. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Wirkmechanismus
4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, this compound can modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of intracellular calcium signaling, and modulation of protein folding and lipid metabolism. These effects are thought to underlie the anxiolytic, antidepressant, and analgesic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol is its selectivity for the sigma-1 receptor, which allows for more precise modulation of neurotransmitter systems compared to non-selective drugs. However, this compound also has some limitations, including its relatively short half-life and poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of its potential use in the treatment of other neuropsychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the safety and efficacy of this compound in human subjects.
Synthesemethoden
4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinol can be synthesized through a series of chemical reactions, starting with the reaction between 4-bromobenzaldehyde and 2,3-dihydroindene. The resulting product is then reacted with piperidine and reduced to produce this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c21-18-7-5-17(6-8-18)20(23)9-11-22(12-10-20)19-13-15-3-1-2-4-16(15)14-19/h1-8,19,23H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTPYSAMWKDUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5431335.png)
![2-(allylthio)-6,7-dimethyl-4-[2-(4-nitrophenyl)vinyl]quinazoline](/img/structure/B5431341.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)

![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5431391.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)